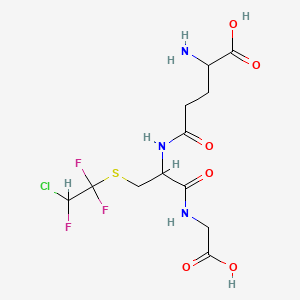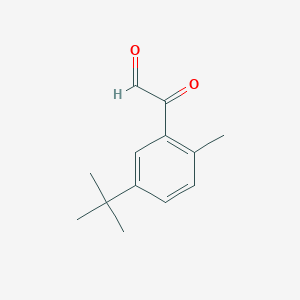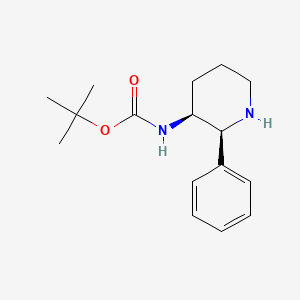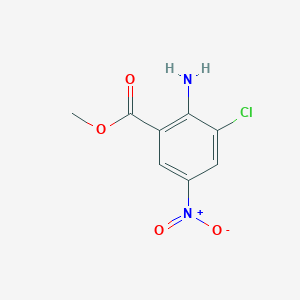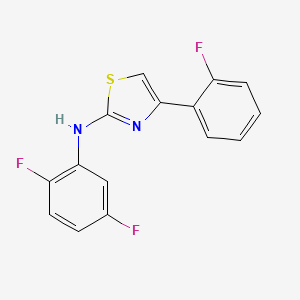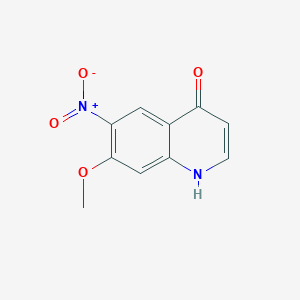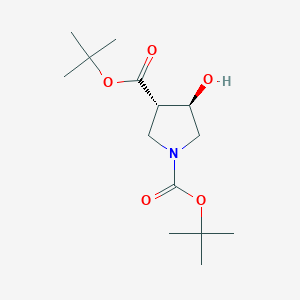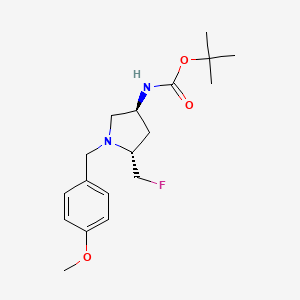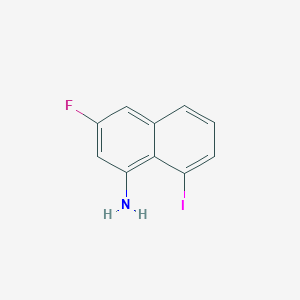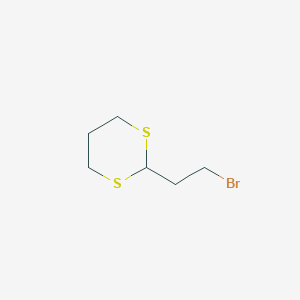
2-(2-Bromoethyl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and versatility. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dithianes with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the ethyl derivative of 1,3-dithiane.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-1,3-dithiane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-1,3-dithiane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex molecules. The dithiane ring can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains an oxygen atom in place of one of the sulfur atoms.
2-(2-Bromoethyl)-1,3-oxathiane: Contains an oxygen atom in place of one of the sulfur atoms in the dithiane ring.
2-(2-Bromoethyl)-1,3-dithiane-2-oxide: An oxidized form of this compound.
Uniqueness
This compound is unique due to its stability and versatility in chemical reactions. The presence of two sulfur atoms in the dithiane ring provides additional reactivity compared to similar compounds with oxygen atoms. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .
Eigenschaften
Molekularformel |
C6H11BrS2 |
|---|---|
Molekulargewicht |
227.2 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1,3-dithiane |
InChI |
InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |
InChI-Schlüssel |
RUWXEZPPLAHETC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
